molecular formula C26H23ClN2O2S B2754980 ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-52-0

ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2754980
CAS No.: 339277-52-0
M. Wt: 462.99
InChI Key: ZPMOGRJJUYOLCI-UHFFFAOYSA-N
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Description

This compound is a tetrasubstituted imidazole derivative with a 1H-imidazole core substituted at positions 2, 4, and 5. The 2-position bears a (2-chlorobenzyl)sulfanyl group, while the 1-position is linked to an ethyl acetate moiety. The 4- and 5-positions are occupied by phenyl groups. Such imidazole derivatives are typically synthesized via cyclocondensation of benzil, aldehydes, primary amines, and ammonium acetate in glacial acetic acid . The 2-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 2-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O2S/c1-2-31-23(30)17-29-25(20-13-7-4-8-14-20)24(19-11-5-3-6-12-19)28-26(29)32-18-21-15-9-10-16-22(21)27/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMOGRJJUYOLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzyl mercaptan with an imidazole derivative, followed by esterification with ethyl bromoacetate. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

  • Ethyl 2-{2-[(4-Fluorobenzyl)sulfonyl]-4,5-Diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4) The sulfonyl group (vs. The 4-fluoro substituent on the benzyl ring introduces electronegativity, which may alter binding affinity to biological targets like S1PR3 . Molecular Formula: C₂₆H₂₃FN₂O₄S; Molar Mass: 478.54 g/mol .
  • Ethyl 2-{2-[(4-Methoxybenzyl)sulfonyl]-4,5-Diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-84-8)

    • The 4-methoxy group is electron-donating, contrasting with the electron-withdrawing chlorine in the parent compound. This could reduce electrophilicity and increase lipophilicity, affecting membrane permeability.
    • Molecular Formula : C₂₇H₂₆N₂O₅S; Molar Mass : 490.57 g/mol .

Sulfur Oxidation State Differences

  • Ethyl 2-{2-[(4-Fluorobenzyl)sulfanyl]-4,5-Diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-66-6) Retains the sulfanyl group but substitutes 2-chlorobenzyl with 4-fluorobenzyl.

Core Structure Modifications

  • 2-[(2-Chlorobenzyl)sulfanyl]-1-(4-Chlorophenyl)sulfonyl-4,5-Dihydroimidazole (CAS 868217-80-5)

    • Features a dihydroimidazole core (vs. aromatic imidazole), reducing aromaticity and increasing conformational flexibility. The additional sulfonyl group on the 4-chlorophenyl ring may enhance interactions with transporters like MRP1 .
  • Ethyl 2-[3-(2-Chlorobenzyl)-2,4,5-Trioxo-1-imidazolidinyl]acetate (CAS 128043-66-3)

    • The trioxo-imidazolidinyl core introduces three ketone groups, increasing polarity and hydrogen-bonding capacity. This structural change could impact pharmacokinetics, such as renal clearance .

Physical Characteristics

Compound (CAS) Melting Point Solubility Key Substituents
Parent Compound Not reported Low in water 2-Cl-benzyl, sulfanyl, phenyl
339277-80-4 Not reported Moderate in DMSO 4-F-benzyl, sulfonyl
339277-84-8 Not reported High in acetone 4-OMe-benzyl, sulfonyl
339277-66-6 Not reported Low in water 4-F-benzyl, sulfanyl

Synthesis typically involves cyclocondensation of benzil, aldehydes, and amines in acetic acid, with yields influenced by substituent electronic effects . Sulfonyl-containing analogs may require post-synthetic oxidation steps.

Structural Analysis Tools

Crystallographic data for related compounds are refined using SHELXL and visualized via WinGX/ORTEP . For example, SHELXT automates space-group determination, critical for confirming substituent orientations .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate with high yield?

  • Methodological Answer : The synthesis involves multi-step protocols, including imidazole core formation and sulfanyl group introduction. Key factors include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization and substitution reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the sulfur site .
  • Temperature Control : Reactions often require reflux (80–120°C) to achieve completion within 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure compound, with yields typically 50–70% .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • ¹H/¹³C NMR : Assign peaks for the 2-chlorobenzyl group (δ 4.5–5.0 ppm for SCH₂), aromatic protons (δ 7.0–7.8 ppm), and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 475.12 [M+H]⁺) and fragmentation patterns .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1740 cm⁻¹, C-S at ~650 cm⁻¹) .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The ester group may hydrolyze to carboxylic acid (requires H₂SO₄/H₂O, reflux), while the sulfanyl group remains stable .
  • Basic Conditions : The imidazole ring undergoes deprotonation (pKa ~14), potentially altering electronic properties and reaction pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Contradictions often arise from:

  • Steric Isomerism : Use 2D NMR (COSY, NOESY) to confirm spatial arrangements of substituents .
  • Trace Impurities : Employ preparative HPLC (C18 column, methanol/water mobile phase) to isolate minor byproducts .
  • Crystallography : Single-crystal X-ray diffraction (as in similar imidazole derivatives) provides unambiguous structural validation .

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinities?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular Docking : Autodock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .

Q. What strategies mitigate challenges in multi-step synthesis, such as low regioselectivity?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for amines) during sulfanyl group installation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% .

Q. How can statistical design of experiments (DoE) optimize reaction parameters?

  • Methodological Answer :

  • Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships; for example, optimize esterification efficiency using Central Composite Design .

Key Research Findings

  • The 2-chlorobenzyl group enhances lipophilicity (logP ~4.2), impacting bioavailability .
  • Steric hindrance from diphenyl groups limits rotational freedom, as shown in X-ray crystallography of analogous compounds .
  • Microwave synthesis reduces energy input by 40% compared to conventional methods .

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